molecular formula C29H23ClN2O2S B11696222 (2Z,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one

(2Z,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one

Cat. No.: B11696222
M. Wt: 499.0 g/mol
InChI Key: CBJFPYVQDNTCTD-VBGBYYPASA-N
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Description

The compound (2Z,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.

    Substitution reactions: The chloro and methyl groups can be introduced via electrophilic aromatic substitution reactions.

    Final condensation: The final step involves the condensation of the intermediate compounds to form the desired thiazolidinone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazolidinone rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imino and carbonyl groups, resulting in the formation of amine and alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolidinones and their derivatives.

Biology

Biologically, the compound has shown promise in various assays for its antimicrobial and anti-inflammatory properties. It is being investigated for its potential to inhibit the growth of certain bacterial and fungal strains.

Medicine

In medicinal chemistry, the compound is explored for its potential as a lead compound in drug development. Its structural features make it a candidate for designing new drugs with improved efficacy and reduced side effects.

Industry

Industrially, the compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block for various chemical processes.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one
  • (2Z,5Z)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2Z,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one lies in its specific substitution pattern. The presence of the chloro and methyl groups on the phenyl ring, along with the furan and thiazolidinone rings, imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C29H23ClN2O2S

Molecular Weight

499.0 g/mol

IUPAC Name

(5Z)-5-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-2-(2,6-dimethylphenyl)imino-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H23ClN2O2S/c1-18-12-13-21(16-24(18)30)25-15-14-23(34-25)17-26-28(33)32(22-10-5-4-6-11-22)29(35-26)31-27-19(2)8-7-9-20(27)3/h4-17H,1-3H3/b26-17-,31-29?

InChI Key

CBJFPYVQDNTCTD-VBGBYYPASA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)C)Cl)/S2)C5=CC=CC=C5

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C)Cl)S2)C5=CC=CC=C5

Origin of Product

United States

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